Anthracene, 2-[(1,1-dimethylethoxy)methyl]-
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Overview
Description
Anthracene, 2-[(1,1-dimethylethoxy)methyl]- is a derivative of anthracene, a solid polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 2-[(1,1-dimethylethoxy)methyl]- typically involves the alkylation of anthracene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is carefully monitored to maintain optimal conditions and prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
Anthracene, 2-[(1,1-dimethylethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield dihydroanthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which have applications in dye production, organic semiconductors, and photochemical research .
Scientific Research Applications
Anthracene, 2-[(1,1-dimethylethoxy)methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, organic semiconductors, and photochemical materials.
Mechanism of Action
The mechanism by which Anthracene, 2-[(1,1-dimethylethoxy)methyl]- exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, it can interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound, consisting of three fused benzene rings.
Phenanthrene: Another PAH with a similar structure but different ring fusion pattern.
Naphthalene: A simpler PAH with two fused benzene rings.
Uniqueness
Anthracene, 2-[(1,1-dimethylethoxy)methyl]- is unique due to its tert-butyl group, which imparts distinct chemical properties and reactivity. This modification enhances its solubility and stability, making it more suitable for specific applications compared to its parent compound .
Properties
CAS No. |
61603-50-7 |
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Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]anthracene |
InChI |
InChI=1S/C19H20O/c1-19(2,3)20-13-14-8-9-17-11-15-6-4-5-7-16(15)12-18(17)10-14/h4-12H,13H2,1-3H3 |
InChI Key |
LXMOAHVSOLPPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
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